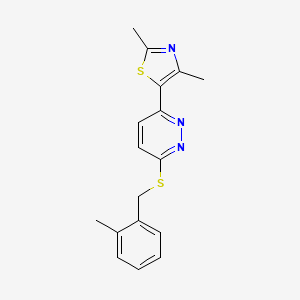

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a useful research compound. Its molecular formula is C17H17N3S2 and its molecular weight is 327.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms and two heteroatoms, nitrogen and sulfur . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Target of Action

The targets of thiazoles can vary greatly depending on the specific compound and its substituents. They can interact with a wide range of biological targets, inducing various biological effects .

Mode of Action

The mode of action of thiazoles also depends on the specific compound. Generally, they interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Biochemical Pathways

Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been found to inhibit α-amylase, which plays a role in the breakdown of large, complex carbohydrates into smaller molecules .

Result of Action

The results of thiazole action can include effects at the molecular and cellular levels, such as the inhibition of key enzymes or the disruption of cell membrane integrity .

Action Environment

The action of thiazoles can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .

Biologische Aktivität

2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a thiazole-based compound that has gained attention for its diverse biological activities. This compound belongs to the broader family of thiazoles, which are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and antiviral properties. The unique structural features of this compound, particularly its combination of thiazole and pyridazine rings, enhance its biological efficacy and applicability in various fields.

The molecular formula of this compound is C17H17N3S2, with a molecular weight of 327.46 g/mol. Its structure contributes to its biological activity through specific interactions with molecular targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. A study indicated that thiazole derivatives could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 | 7.81 |

| Escherichia coli | 3.91 | 15.62 |

| Candida albicans | 4.01 | 15.62 |

Antifungal Activity

Thiazoles are also recognized for their antifungal properties. The compound has been tested against pathogenic fungi such as Candida albicans and Aspergillus niger. Results revealed that it exhibited antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The compound's mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. For example, it has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, thereby affecting energy production in target cells . Additionally, structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring significantly influence the compound's potency against various biological targets .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against multidrug-resistant strains of bacteria. The study found that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .

- Anticancer Research : In a study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, it was observed that the presence of specific substituents on the thiazole ring enhanced apoptotic effects in A431 cells compared to standard treatments like doxorubicin .

Wissenschaftliche Forschungsanwendungen

The compound 2,4-Dimethyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole is a specialized organic molecule that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, supported by case studies and data tables that illustrate its efficacy and applications.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Induces apoptosis |

| Compound B | PC3 | 6.14 | Inhibits cell proliferation |

| Compound C | HepG2 | 4.50 | Disrupts mitochondrial function |

These findings suggest that the compound can effectively inhibit the growth of cancer cells, likely due to the structural properties imparted by the thiazole and pyridazine rings .

Anti-inflammatory Properties

Thiazole derivatives have also shown promise in reducing inflammation. Studies have demonstrated that these compounds can inhibit key inflammatory mediators:

- Inhibition of Cyclooxygenase (COX) : Compounds similar to this compound have been noted for their ability to reduce COX activity, which is crucial in the inflammatory response.

- Reduction of Cytokine Production : These compounds can also lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant effects of thiazole-based compounds. For example:

| Analogue | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

| Analogue 2 | 24.38 | 88.23 | 3.6 |

These findings indicate that specific structural modifications can enhance the anticonvulsant properties of thiazole derivatives, making them potential candidates for treating epilepsy .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, a series of thiazole-pyridazine hybrids were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy due to their unique structural features .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of thiazole derivatives in models of Alzheimer's disease. The study found that these compounds could inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S2/c1-11-6-4-5-7-14(11)10-21-16-9-8-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPHINHQVXOYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.